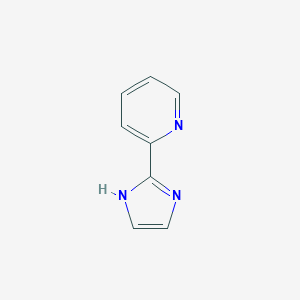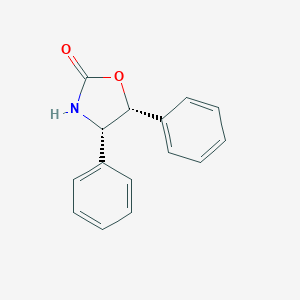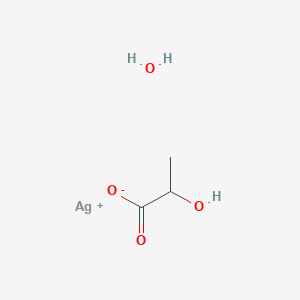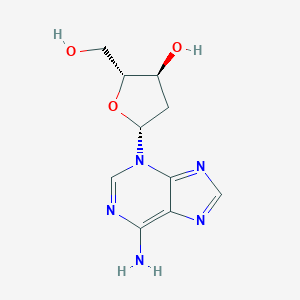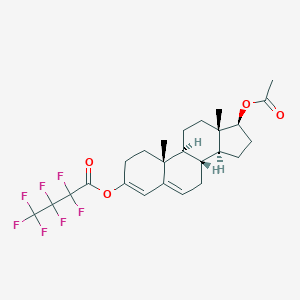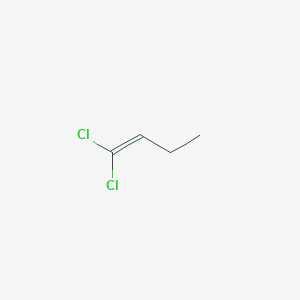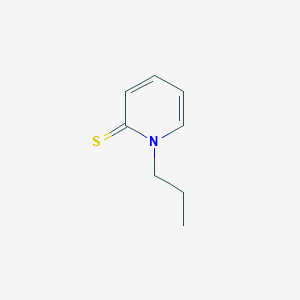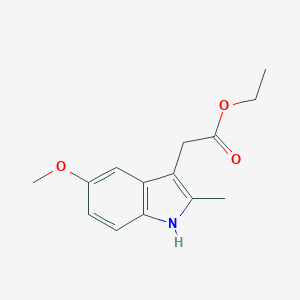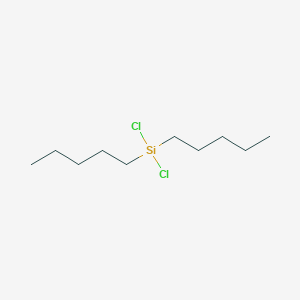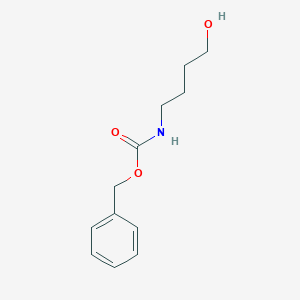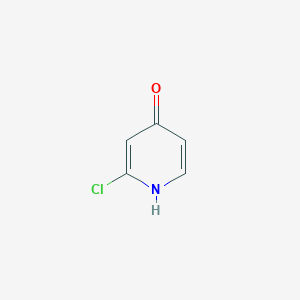![molecular formula C7H13N3O4 B096115 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid CAS No. 16422-05-2](/img/structure/B96115.png)
2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid
Overview
Description
The compound 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid is a complex amino acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and structural analysis of related amino acid derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of complex amino acid derivatives often involves multi-step reactions, as seen in the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, which were synthesized through a one-pot reaction involving lithiated propargylamines and isothiocyanates, followed by treatment with t-BuOK–DMSO and alkyl 2-bromoacetates . Similarly, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid was achieved through a highly diastereoselective cyanohydrin formation . These methods suggest that the synthesis of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid would also require careful selection of starting materials and reagents to ensure the correct stereochemistry and functional group incorporation.
Molecular Structure Analysis
The molecular structure of amino acid derivatives can be confirmed using various analytical techniques. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was determined using X-ray crystallography, which provided detailed information about the geometry of the molecule and its hydrogen bonding interactions . This technique could similarly be applied to determine the molecular structure of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid, ensuring the correct stereochemistry and conformation.
Chemical Reactions Analysis
The reactivity of amino acid derivatives is influenced by their functional groups. The papers provided do not detail specific reactions for the compound , but they do describe reactions of similar compounds. For example, the synthesis of an unusual amino acid by Neocosmospora vasinfecta involved an aldol condensation as a key reaction . This suggests that the compound may also undergo reactions typical of amino acids, such as peptide bond formation or reactions involving its amino or carboxyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The provided papers do not discuss these properties for the specific compound of interest. However, the synthesis and structural confirmation of related compounds provide a basis for predicting that 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid would exhibit properties consistent with those of other amino acid derivatives, such as zwitterionic behavior in aqueous solutions and the ability to form crystals for structural analysis .
Scientific Research Applications
Interaction with Sodium Dodecyl Sulfate
The interactions of glycyl dipeptides, including 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid, with sodium dodecyl sulfate (SDS) in aqueous solutions have been studied using density, conductivity, and fluorescence methods. This research is significant for understanding the physicochemical properties of peptide-SDS interactions, which are crucial in biochemical and pharmaceutical applications (Yan, Zhang, Li, & Wang, 2010).
Conductometric and Volumetric Behavior
Another study investigated the conductometric and volumetric behavior of glycyl dipeptides, including 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid, with sodium hexanoate. This research provides insights into the thermodynamic functions and interactions between peptides and sodium hexanoate, which is relevant for the development of new peptide-based materials (Yan, Zhao, Xing, Wang, & Wang, 2010).
Crystal Structure Analysis
The crystal structure of compounds related to 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid, like (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, has been studied. These analyses are crucial in pharmaceutical research for understanding the molecular geometry and interactions which affect the drug's efficacy and stability (Li, Liang, & Tai, 2009).
Application in HIV Protease Inhibitors
A practical synthesis of a component closely related to 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid was achieved for use in HIV protease inhibitors. This underscores the compound's potential in antiviral drug development, particularly for HIV treatment (Shibata, Itoh, & Terashima, 1998).
properties
IUPAC Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQELHRNUDMAA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427403 | |
| Record name | Glycyl-L-alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid | |
CAS RN |
16422-05-2 | |
| Record name | Glycyl-L-alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




